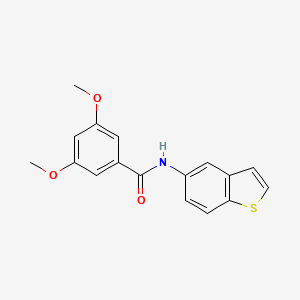

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

This compound, also known as edonerpic maleate, has been reported to bind with CRMP2 and potentially decrease its phosphorylation level in cortical tissues in vivo . It’s important to note that further studies are needed to confirm this interaction and elucidate the exact mechanism of action .

Biochemical Pathways

The compound’s interaction with CRMP2 affects the nociceptive signaling pathway. CRMP2 controls the presynaptic levels of both CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . Therefore, the compound’s action on CRMP2 can influence these channels and the associated biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its potential impact on CRMP2 and the associated ion channels. By potentially decreasing the phosphorylation level of CRMP2, the compound may affect the function of these ion channels and thus influence nociceptive signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized with appropriate substituents.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the functionalized benzothiophene with 3,5-dimethoxybenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiophene derivatives.

Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: It is used as a probe to study biological pathways and molecular targets in various biological systems.

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.

Zileuton: A thiophene-based drug used for the treatment of asthma.

Sertaconazole: An antifungal agent containing a thiophene nucleus.

Uniqueness

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzothiophene core with a dimethoxybenzamide moiety sets it apart from other similar compounds, providing a unique profile of chemical reactivity and biological activity.

Biological Activity

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a dimethoxybenzamide structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

This structural configuration is crucial for its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

- Inhibition of Cyclooxygenase (COX) Enzymes : It has been shown to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.

- Anticancer Activity : The compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. Studies have reported significant reductions in cell viability for A431, A549, and H1299 cancer cells .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | A431 | 1, 2, 4 | Inhibition of cell proliferation |

| Anticancer | A549 | 1, 2, 4 | Induction of apoptosis |

| Anti-inflammatory | - | - | Inhibition of COX activity |

| Antimicrobial | Various strains | - | Inhibition of microbial growth |

Case Studies and Research Findings

- Antitumor Activity : In a study focused on benzothiazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis and inhibit tumor cell migration. Results indicated that this compound significantly reduced IL-6 and TNF-α levels in treated cells .

- Inflammatory Response Modulation : Research highlighted the compound's capacity to modulate inflammatory responses by inhibiting COX enzymes. This could lead to therapeutic applications in conditions characterized by chronic inflammation.

- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that this compound exhibited notable activity against specific bacterial strains, suggesting its potential role in developing new antimicrobial agents .

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-14-8-12(9-15(10-14)21-2)17(19)18-13-3-4-16-11(7-13)5-6-22-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTBMDNUWTXJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.